(4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
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Description
(4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
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Biological Activity
The compound (4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (CAS Number: 1904081-10-2) is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O2 with a molecular weight of 388.5 g/mol. The structure features a tert-butyl group, a quinoline moiety, and a piperidine ring, which are significant for its biological interactions.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of quinoline derivatives, including those similar to the compound . For instance, quinoline derivatives have been evaluated for their efficacy against various cancer cell lines. One study reported that certain quinoline compounds exhibited significant anti-proliferative effects against breast and skin cancer cells, with mechanisms involving cyclooxygenase (COX) inhibition and modulation of apoptotic pathways .
Table 1: Comparison of Anti-Cancer Efficacy of Quinoline Derivatives
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Quinoline A | MCF-7 | 10 | COX-2 Inhibition |
Quinoline B | A431 | 15 | Apoptosis Induction |
This compound | HeLa | TBD | TBD |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory activity. Quinoline derivatives have shown to inhibit inducible nitric oxide synthase (iNOS) and COX-2 expression in various models, which are critical mediators in inflammatory responses . This suggests that the compound might similarly exert anti-inflammatory effects.
Structure-Activity Relationship (SAR)
A structure-activity relationship study focused on piperidine derivatives revealed that modifications to the phenyl and quinoline moieties could significantly impact biological activity. The introduction of bulky groups like tert-butyl was found to enhance lipophilicity, potentially improving cellular uptake and bioavailability .
Case Studies
- In Vitro Studies : A study involving the synthesis and evaluation of related quinoline derivatives showed promising results in inhibiting tumor growth in vitro, with some compounds demonstrating IC50 values as low as 5 µM against specific cancer cell lines .
- Animal Models : In vivo studies using animal models have also been conducted to assess the efficacy of quinoline derivatives in reducing tumor size and modulating immune responses, although specific data on the tert-butyl phenyl derivative remains limited.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-25(2,3)20-11-9-19(10-12-20)24(28)27-16-13-21(14-17-27)29-22-8-4-6-18-7-5-15-26-23(18)22/h4-12,15,21H,13-14,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYMPXFIIZGYOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.